molecular formula C6H5Cl2NO B1600075 O-(3,5-dichlorophenyl)hydroxylamine CAS No. 99907-90-1

O-(3,5-dichlorophenyl)hydroxylamine

Cat. No. B1600075
CAS RN: 99907-90-1
M. Wt: 178.01 g/mol
InChI Key: PCSYDOORDVYWPI-UHFFFAOYSA-N
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Description

O-(3,5-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of O-(3,5-dichlorophenyl)hydroxylamine consists of a hydroxylamine group (-NH2OH) attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

O-(3,5-dichlorophenyl)hydroxylamine is a solid substance . More detailed physical and chemical properties are not available from the sources I found.

Scientific Research Applications

Analytical Chemistry Applications

Hydroxylamine derivatives, such as O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), have been utilized in the determination of carbonyl-containing compounds across various matrices, including water, blood, urine, air, and clothing. This versatility underscores the potential of hydroxylamine derivatives in analytical chemistry for detecting and quantifying a wide range of organic compounds (Cancilla & Que Hee, 1992).

Biochemistry Research

In biochemistry, electrophilic amination of specific residues in enzymes by hydroxylamine derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine, has been studied for understanding enzyme mechanisms and active site modifications. This specific targeting and modification of enzymes highlight the importance of hydroxylamine derivatives in probing and manipulating biochemical pathways (D’Silva, Williams, & Massey, 1986).

Environmental Chemistry and Pollutant Degradation

Research has demonstrated the role of hydroxylamine and its derivatives in generating highly reactive oxygen species for the degradation of organic pollutants. This indicates potential applications in environmental remediation and the treatment of wastewater through advanced chemical oxidation processes (Chen et al., 2015).

Organic Synthesis and Catalysis

Hydroxylamine derivatives have been employed in organic synthesis, for example, in the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines to synthesize biologically and pharmaceutically relevant compounds. Such applications demonstrate the role of hydroxylamine derivatives in facilitating complex synthetic pathways (Hirano, Satoh, & Miura, 2011).

Photosynthesis Research

Studies on the effects of hydroxylamine derivatives on photosystem II in chloroplasts have provided insights into the mechanism of action of photosynthesis inhibitors, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). This research has implications for understanding the fundamental processes of photosynthesis and the development of herbicides (Bennoun & Li, 1973).

Safety And Hazards

This compound should be handled with care. Avoid dust formation, inhalation, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

O-(3,5-dichlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSYDOORDVYWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471352
Record name O-(3,5-dichlorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3,5-dichlorophenyl)hydroxylamine

CAS RN

99907-90-1
Record name O-(3,5-dichlorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (50% in mineral oil), 4.0 grams (0.084 mole), is placed in a reaction vessel and washed with three portions of hexane. The sodium hydride is then stirred with 30 mL of N,N-dimethylformamide, and a solution of 13.7 grams (0.084 mole) of 3,5-dichlorophenol in 45 mL of N,N-dimethylformamide is added dropwise. Upon completion of addition, the reaction mixture is warmed to 70°-90° C. where it is stirred for about 45 minutes. After this time the reaction mixture is cooled to about 2° C., and 13.4 grams (0.068 mole) of O-(2,4-dinitrophenyl)hydroxylamine [prepared by the method of T. Sheradsky et al., Tetrahedron, 28, 3833 (1972)] is added in one portion. Upon completion of addition, the reaction mixture is stirred at about 2° C. for 10 minutes. The cooling medium is then removed, and the reaction mixture is allowed to warm to ambient temperature where it is stirred for about 3.5 hours. After this time the reaction mixture is poured into about 1000 mL of ice-water. The resultant precipitate is collected by filtration and washed with water. The solid is dried and then is dissolved in ethyl acetate. The solution is then washed, in turn, with one 60 mL portion of aqueous 5% sodium hydroxide, one 150 mL portion of water, one 60 mL portion of aqueous 5% sodium hydroxide, two 300 mL portions of water, and one 100 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding O-(3,5-dichlorophenyl)hydroxylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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